1H-Indole, 2-(phenylthio)- 1H-Indole, 2-(phenylthio)-
Brand Name: Vulcanchem
CAS No.: 120517-31-9
VCID: VC21296609
InChI: InChI=1S/C14H11NS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10,15H
SMILES: C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol

1H-Indole, 2-(phenylthio)-

CAS No.: 120517-31-9

Cat. No.: VC21296609

Molecular Formula: C14H11NS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 2-(phenylthio)- - 120517-31-9

Specification

CAS No. 120517-31-9
Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
IUPAC Name 2-phenylsulfanyl-1H-indole
Standard InChI InChI=1S/C14H11NS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10,15H
Standard InChI Key FWYRWEJVTFYFPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2
Canonical SMILES C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2

Introduction

Chemical Identity and Properties

1H-Indole, 2-(phenylthio)- is a well-defined chemical entity with specific structural and physical properties that distinguish it from other indole derivatives. This section explores its fundamental chemical characteristics.

Chemical Structure and Identity

1H-Indole, 2-(phenylthio)- is characterized by its distinctive molecular structure consisting of an indole nucleus with a phenylthio group at the 2-position. The compound is registered under the CAS number 120517-31-9, providing a unique identifier in chemical databases. Several synonyms are used in literature to refer to this compound, including 2-phenylthio-1H-indole, indol-2-yl phenyl sulfide, 2-phenyl-thioindole, and 1H-indol-2-yl phenyl sulfide .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that are important for understanding its behavior in various contexts. The table below summarizes the key properties of 1H-Indole, 2-(phenylthio)-:

PropertyValue
Molecular FormulaC14H11NS
Molecular Weight225.30900 g/mol
Exact Mass225.06100
Polar Surface Area (PSA)41.09000
LogP4.31910
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
Flash PointNot Available

The LogP value of 4.31910 indicates that the compound is highly lipophilic, suggesting good membrane permeability, which could be significant for its potential biological activities and pharmacokinetic properties . The relatively low Polar Surface Area (PSA) of 41.09000 further supports the likelihood of good membrane penetration, including potential for blood-brain barrier crossing.

Synthetic Approaches and Chemical Reactivity

Understanding the methods to synthesize 1H-Indole, 2-(phenylthio)- provides insights into its accessibility for research and potential applications.

Literature Documented Synthesis

Structure-Activity Relationships

Understanding the structure-activity relationships of 1H-Indole, 2-(phenylthio)- and related compounds provides valuable insights for potential drug development and optimization.

Key Structural Features

The biological activity of indole derivatives is strongly influenced by their structural characteristics. For 1H-Indole, 2-(phenylthio)-, the key structural features that may influence its activity include:

  • The indole core, which is a privileged structure in medicinal chemistry and contributes to a wide range of biological activities

  • The phenylthio group at the 2-position, which introduces unique electronic and steric properties

  • The free NH group at position 1, which can participate in hydrogen bonding interactions with biological targets

  • The lipophilic character of the molecule (LogP = 4.31910), which affects its membrane permeability and distribution in biological systems

Comparative Analysis with Related Compounds

Studies on 2-phenylindole derivatives have demonstrated that modifications to the indole ring system can significantly impact their biological activities. For instance, substitutions at positions 5 and 6 of the indole ring have been shown to influence anticoccidial activity, with compounds like 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole demonstrating notable efficacy .

Research Applications and Future Directions

The unique structural and potential biological properties of 1H-Indole, 2-(phenylthio)- suggest various research applications and future directions.

Future Research Directions

Several research directions could be pursued to further explore the properties and applications of 1H-Indole, 2-(phenylthio)-:

  • Comprehensive evaluation of its biological activities, particularly focusing on the areas where related compounds have shown promise

  • Structure-activity relationship studies through the synthesis and testing of structural analogs

  • Computational studies to predict interactions with biological targets

  • Investigation of optimized synthetic routes for more efficient production

  • Exploration of potential applications beyond medicinal chemistry, such as in materials science or as chemical intermediates

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